
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl compounds.
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is largely influenced by the electronic properties of the pyrrole ring and the boronic acid group .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pyrrole-2-boronic acid: Similar structure but with the boronic acid group attached at a different position on the pyrrole ring.
5-(Methoxycarbonyl)-2-pyrrol-3-ylboronic acid: A positional isomer with different reactivity and properties.
Uniqueness
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C6H8BNO4 |
|---|---|
Peso molecular |
168.95 g/mol |
Nombre IUPAC |
(5-methoxycarbonyl-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-6(9)5-2-4(3-8-5)7(10)11/h2-3,8,10-11H,1H3 |
Clave InChI |
MBBQSFNMAITXKM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CNC(=C1)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)


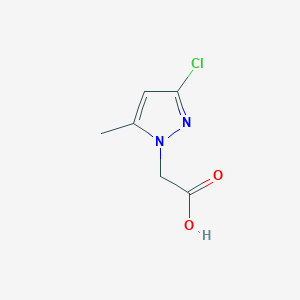
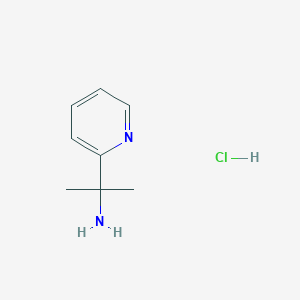
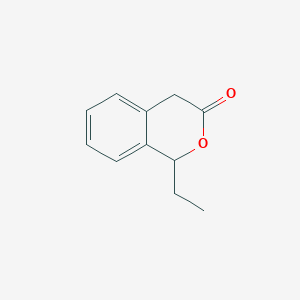
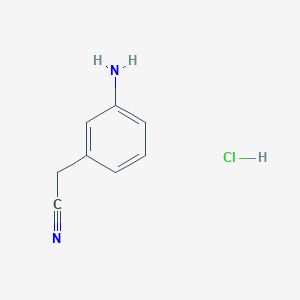
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)

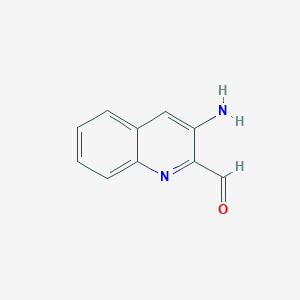

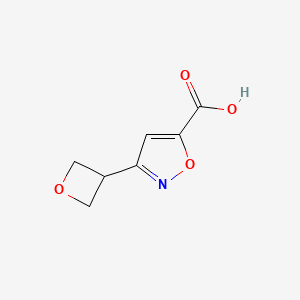
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
